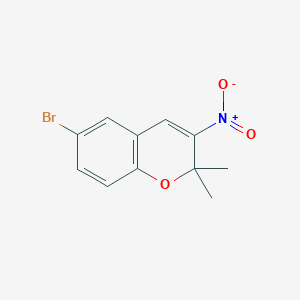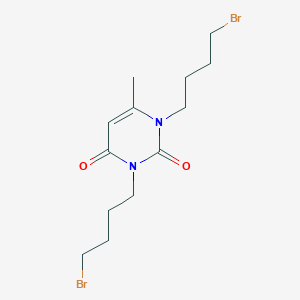
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to the benzopyran ring.
Vorbereitungsmethoden
The synthesis of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including photochromic materials and liquid crystals
Wirkmechanismus
The mechanism of action of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be compared with other similar compounds such as:
6-Nitro-2,2-dimethyl-3H-1-benzopyran: Lacks the bromine atom, which may result in different reactivity and biological activity.
2,2-Dimethyl-3-nitro-2H-1-benzopyran: Lacks both the bromine atom and the methyl groups, leading to different chemical properties.
6-Bromo-2,2-dimethyl-2H-1-benzopyran: Lacks the nitro group, which significantly alters its chemical and biological behavior
Eigenschaften
CAS-Nummer |
57544-30-6 |
|---|---|
Molekularformel |
C11H10BrNO3 |
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
6-bromo-2,2-dimethyl-3-nitrochromene |
InChI |
InChI=1S/C11H10BrNO3/c1-11(2)10(13(14)15)6-7-5-8(12)3-4-9(7)16-11/h3-6H,1-2H3 |
InChI-Schlüssel |
MXVXBQBOTUKXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)








![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



